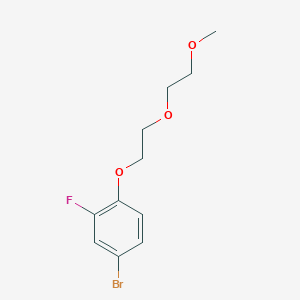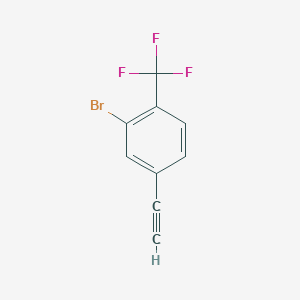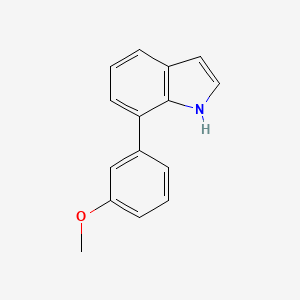![molecular formula C15H10F3NO B8170069 1h-Indole,7-[3-(trifluoromethoxy)phenyl]-](/img/structure/B8170069.png)
1h-Indole,7-[3-(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole,7-[3-(trifluoromethoxy)phenyl]- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The trifluoromethoxy group attached to the phenyl ring in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole,7-[3-(trifluoromethoxy)phenyl]- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include a trifluoromethoxy-substituted phenylhydrazine and an appropriate ketone or aldehyde .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly used in these processes. The reaction conditions are optimized to ensure high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Indole,7-[3-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated indoles.
Scientific Research Applications
1H-Indole,7-[3-(trifluoromethoxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole,7-[3-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to biological receptors, increasing its potency and selectivity. This compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole,7-[3-(methoxy)phenyl]-
- 1H-Indole,7-[3-(fluoro)phenyl]-
- 1H-Indole,7-[3-(chloro)phenyl]-
Uniqueness
1H-Indole,7-[3-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-[3-(trifluoromethoxy)phenyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)20-12-5-1-4-11(9-12)13-6-2-3-10-7-8-19-14(10)13/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICARFBHBOEUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)OC(F)(F)F)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B8170005.png)
![(2-Methoxy-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170015.png)
![(2'-Chloro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170018.png)
![(2'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170022.png)
![(2-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170027.png)
![(2-Methoxy-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170029.png)
![(3'-Chloro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170033.png)
![(3'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170037.png)
![(2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170048.png)
![(4'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170061.png)
![(2-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170062.png)

